4-((4-Fluoro-2-methylphenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane
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Overview
Description
The compound seems to be a complex organic molecule that contains a fluorine atom, a methyl group, a sulfonyl group, a thiophene ring, and a thiazepane ring .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups and rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the fluorine atom and the sulfonyl group could potentially influence properties such as polarity, solubility, and stability .Scientific Research Applications
Agrochemicals: Pesticides
Overview
The compound’s structural features make it a potential candidate for novel pesticides.
Application Summary
Experimental Methods
Results and Data
These applications highlight the versatility of 4-((4-Fluoro-2-methylphenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane across different scientific domains. Further research will refine its potential and broaden its impact in these fields. 🌟
Future Directions
properties
IUPAC Name |
4-(4-fluoro-2-methylphenyl)sulfonyl-7-thiophen-2-yl-1,4-thiazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO2S3/c1-12-11-13(17)4-5-16(12)23(19,20)18-7-6-15(22-10-8-18)14-3-2-9-21-14/h2-5,9,11,15H,6-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGCZKUEAYMHSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCC(SCC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Fluoro-2-methylphenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane |
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